molecular formula C27H29N3O7 B2947448 Fmoc-Pro-Hyp-Gly-OH CAS No. 223566-95-8

Fmoc-Pro-Hyp-Gly-OH

Cat. No. B2947448
M. Wt: 507.543
InChI Key: YHMYYHDDPKPKRR-XARZLDAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Pro-Hyp-Gly-OH” is a synthetic single-stranded amide with a stepwise hydrogen bond . It is a tripeptide that can be used in peptide synthesis .


Synthesis Analysis

The synthesis of this compound starts with the creation of an ester by reacting an acid and alcohol in the presence of catalysts . The ester is then reacted with a primary amine to form an amide, which can be hydrolyzed to release the desired product . The efficient synthesis of the tripeptidic building block Fmoc-Pro-Hyp (TBDPS)-Gly-OH and its application for the preparation of collagen model peptides (CMPs) has been achieved .


Molecular Structure Analysis

The molecular structure of “Fmoc-Pro-Hyp-Gly-OH” is represented by the formula C27H29N3O7 . It is a trimeric assembly and three-dimensional structure model of the FACIT collagen COL1-NC1 junction from CD and NMR analysis .


Chemical Reactions Analysis

The silyl ether protecting group prevents undesired side reactions during the CMP synthesis thereby facilitating purification and allowing for selective deprotection of the hydroxyproline residue without affecting the solid-supported CMP .

Scientific Research Applications

Collagen Model Peptides Synthesis

The tripeptidic building block Fmoc-Pro-Hyp(TBDPS)-Gly-OH is efficiently synthesized and used for preparing collagen model peptides (CMPs). This process is facilitated by the silyl ether protecting group, which prevents undesired side reactions during CMP synthesis, aiding purification and allowing for selective deprotection of the hydroxyproline residue (Erdmann & Wennemers, 2009).

Synthesis of Higher Molecular Weight Collagen-Type Peptides

Efficient strategies for synthesizing higher molecular weight collagen-type peptides involve the use of Fmoc-Pro-Hyp-Gly-OH. This method significantly improves the quality of crude products and yields highly homogeneous collagen-type peptides (Ottl, Musiol, & Moroder, 1999).

Study in Biological Activity

Fmoc-Pro-Hyp-Gly-OH has been utilized in the synthesis and study of biological activities of various peptides. For instance, research on glycopeptide amides using Fmoc solid-phase chemistry provided insights into the biological activity of these compounds in antinociceptive tests (Bardaji et al., 1991).

Hydrogel Development with Collagen-Inspired Peptides

The application of Fmoc-Pro-Hyp-Gly-OH in the coassembly with Fmoc-Phe-Phe led to the development of rigid hydrogels with twisted polyproline II architecture. This showcases the potential of using minimal collagen-inspired peptides in creating superhelical nanostructures for tissue regeneration and other biomedical applications (Ghosh et al., 2020).

Collagen-Platelet Interaction Studies

Studies on peptides consisting of repeat Gly-Pro-Hyp sequences, synthesized using Fmoc chemistry, revealed their role in platelet activation and provided insights into the specificity of this sequence for platelet glycoprotein VI. This research has implications for understanding thrombosis and developing anti-thrombotic agents (Knight et al., 1999).

Safety And Hazards

It is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .

Future Directions

The efficient synthesis of the tripeptidic building block Fmoc-Pro-Hyp (TBDPS)-Gly-OH and its application for the preparation of collagen model peptides (CMPs) has been achieved . This synthetic process has been used for the production of collagen and cyclic peptides . It is expected that the collagen-like peptide polymer can be used as a 3D cell scaffold and that the 3D structure formation of cells can be controlled by collagen-derived bioactive sequences introduced into the peptide sequence .

properties

IUPAC Name

2-[[(2S,4R)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O7/c31-16-12-23(25(34)28-13-24(32)33)30(14-16)26(35)22-10-5-11-29(22)27(36)37-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23,31H,5,10-15H2,(H,28,34)(H,32,33)/t16-,22+,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMYYHDDPKPKRR-XARZLDAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CC(CC5C(=O)NCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C[C@@H](C[C@H]5C(=O)NCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Pro-Hyp-Gly-OH

Citations

For This Compound
22
Citations
J Ottl, H Jürgen Musiol… - Journal of peptide science …, 1999 - Wiley Online Library
… Pro-Hyp(tBu)-OH and Fmoc-Pro-Hyp-Gly-OH was performed. The crude products resulting from the … Conversely, by the use of the Fmoc-Pro-Hyp-Gly-OH synthon, the quality of the crude …
Number of citations: 43 onlinelibrary.wiley.com
ET Rump, DTS Rijkers, HW Hilbers… - … A European Journal, 2002 - Wiley Online Library
… The latter were synthesized by segment condensation using Fmoc-Pro-Hyp-Gly-OH. Peptides were coupled to this CTV scaffold and also coupled to the Kemp's triacid (KTA) scaffold. …
NW Owens, F Schweizer - … On the Properties of L-Proline …, 2009 - mspace.lib.umanitoba.ca
… Model peptide 1 was synthesized by condensation of units of Fmoc-Pro-Hyp-GlyOH (17) using rink amide MBHA resin, TBTU, and DIPEA. Tripeptide 17 was synthesized by coupling …
Number of citations: 5 mspace.lib.umanitoba.ca
AJ Ellison, B VanVeller, RT Raines - Peptide Science, 2015 - Wiley Online Library
… Coupling to Hyp(tBu) was likewise the lowest yielding step in a reported synthesis of Fmoc-Pro-Hyp-Gly-OH that was chromatography-free but used crystallization to purify most …
Number of citations: 9 onlinelibrary.wiley.com
RS Erdmann, H Wennemers - Synthesis, 2008 - thieme-connect.com
… or trimeric building blocks such as Fmoc-Pro-Hyp-Gly-OH are prepared in solution phase and … preparation of the trimeric building block (eg, Fmoc-Pro-Hyp-Gly-OH) in solution phase. [7] …
Number of citations: 5 www.thieme-connect.com
YS Chen, CC Chen, JC Horng - Peptide Science, 2011 - Wiley Online Library
… All peptides were synthesized on a 0.1 mmol scale by solid phase methods using the Fmoc-Pro-Hyp-Gly-OH tripeptide and Fmoc-protected amino acids, HBTU-mediated coupling, and …
Number of citations: 28 onlinelibrary.wiley.com
CC Chen, W Hsu, KC Hwang, JR Hwu, CC Lin… - Archives of biochemistry …, 2011 - Elsevier
… Fmoc-Pro-Hyp-Gly-OH tripeptide was synthesized in solution as described previously [44]. … The peptides were synthesized on a 50-μmol scale using the Fmoc-Pro-Hyp-Gly-OH …
Number of citations: 32 www.sciencedirect.com
SG Lee, JY Lee, J Chmielewski - Angewandte Chemie, 2008 - Wiley Online Library
… Fmoc-Pro-Hyp-Gly-OH was synthesized as previously reported. Peptides (Figure 1 b) were synthesized by coupling units of Fmoc-Pro-P E (tBu)-Gly-OH or Fmoc-Pro-Hyp-Gly-OH on the …
Number of citations: 35 onlinelibrary.wiley.com
JCD Müller, J Ottl, L Moroder - Biochemistry, 2000 - ACS Publications
… Thereby Fmoc-Pro-Hyp-Gly-OH was used as synthon to avoid diketopiperazine formation in the N α -deprotection steps. When required, chain elongation with single Hyp residues was …
Number of citations: 55 pubs.acs.org
J Ottl, L Moroder - Journal of the American Chemical Society, 1999 - ACS Publications
… For this purpose the use of Fmoc-Pro-Hyp-Gly-OH as synthon in analogy to previous syntheses performed by Sakakibara et al. with Boc-Pro-Xaa-Gly-OH [Xaa = Pro, Hyp(Bzl)], proved to …
Number of citations: 116 pubs.acs.org

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